molecular formula C8H8O3 B1673986 3-Methylsalicylic acid CAS No. 83-40-9

3-Methylsalicylic acid

Cat. No. B1673986
CAS RN: 83-40-9
M. Wt: 152.15 g/mol
InChI Key: WHSXTWFYRGOBGO-UHFFFAOYSA-N
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Description

3-Methylsalicylic acid is an organic compound with the formula CH3C6H3(CO2H)(OH). It is a white solid that is soluble in basic water and in polar organic solvents. At neutral pH, the acid exists as 3-methylsalicylate. Its functional groups include a carboxylic acid and a phenol group .


Synthesis Analysis

3-Methylsalicylic acid can be produced by carboxylation of o-cresol . It reacts with WOCl4 to yield tungsten (VI) oxo-salicylate complexes . It was also used in the synthesis of 8-methyl-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one and 7-hydroxy-8-methyl-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one .


Molecular Structure Analysis

3-Methylsalicylic acid contains total 19 bond(s); 11 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s), and 1 aromatic hydroxyl(s) .


Chemical Reactions Analysis

3-Methylsalicylic acid reacts with WOCl4 to yield tungsten (VI) oxo-salicylate complexes .


Physical And Chemical Properties Analysis

3-Methylsalicylic acid has a melting point of 163-165 °C (lit.) and is soluble in methanol . It has a molecular weight of 152.15 .

Scientific Research Applications

  • Synthesis of 8-methyl-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one

    • Application : 3-Methylsalicylic acid is used in the synthesis of 8-methyl-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one . This compound could potentially have various applications in chemical research.
    • Results : The synthesis results in the formation of 8-methyl-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one .
  • Synthesis of 7-hydroxy-8-methyl-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one

    • Application : 3-Methylsalicylic acid is used in the synthesis of 7-hydroxy-8-methyl-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one . This compound could potentially have various applications in chemical research.
    • Results : The synthesis results in the formation of 7-hydroxy-8-methyl-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one .
  • Synthesis of Salicylamides with In Vitro Anticancer Activity

    • Application : 3-Methylsalicylic acid has been used in the synthesis of salicylamides with in vitro anticancer activity . Salicylamides are a class of compounds that have shown potential as anticancer agents.
    • Results : The synthesis results in the formation of salicylamides that have shown in vitro anticancer activity .
  • Synthesis of Pyrimethamine-Salicylic Acid Salts

    • Application : 3-Methylsalicylic acid has also been used in the synthesis of pyrimethamine-salicylic acid salts . Pyrimethamine is a medication used to treat protozoan infections; it can be combined with salicylic acid to form a salt with potentially different properties.
    • Results : The synthesis results in the formation of pyrimethamine-salicylic acid salts .
  • Synthesis of ®-, (S)- and (RS)-hydroxymethylmexiletine

    • Application : 3-Methylsalicylic acid is used in the synthesis of ®-, (S)- and (RS)-hydroxymethylmexiletine . These compounds could potentially have various applications in chemical research.
    • Results : The synthesis results in the formation of ®-, (S)- and (RS)-hydroxymethylmexiletine .
  • Manufacturing of Dyes

    • Application : 3-Methylsalicylic acid is used in the manufacturing of dyes . Dyes have a wide range of applications, from textiles to food coloring.
    • Results : The manufacturing process results in the formation of various types of dyes .
  • Synthesis of Tungsten (VI) Oxo-salicylate Complexes

    • Application : 3-Methylsalicylic acid reacts with WOCl4 to yield tungsten (VI) oxo-salicylate complexes . These complexes could potentially have various applications in chemical research.
    • Results : The synthesis results in the formation of tungsten (VI) oxo-salicylate complexes .
  • Analgesic and Antiseptic Uses

    • Application : 3-Methylsalicylic acid has been used as an analgesic and antiseptic . These applications could potentially have various uses in medical treatments.
    • Results : The application results in pain relief and prevention of infection .

Safety And Hazards

3-Methylsalicylic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Salicylic acid and methyl salicylate, which are closely related to 3-Methylsalicylic acid, are widely used for their keratolytic and anti-inflammatory actions, respectively. The current research focuses on both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds .

Relevant Papers The paper “Topical delivery of salicylates” provides a comprehensive review of the use of salicylates, including 3-Methylsalicylic acid, in topical applications . Another paper discusses a new 1:1 co-crystal of sulfamethazine and 3-methylsalicylic acid .

properties

IUPAC Name

2-hydroxy-3-methylbenzoic acid
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InChI

InChI=1S/C8H8O3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3,(H,10,11)
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InChI Key

WHSXTWFYRGOBGO-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)O
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Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID9038686
Record name 2-Hydroxy-3-methylbenzoic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Dry Powder, White to slightly reddish odorless solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid
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Vapor Pressure

0.0000514 [mmHg]
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Product Name

3-Methylsalicylic acid

CAS RN

83-40-9
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Synthesis routes and methods

Procedure details

3-methylanthranilic acid (12.5 g) was added slowly with stirring to sulfuric acid (61 ml: 7.5M) cooled to 0° C. A solution of sodium nitrite (5.7 g) in water (19 ml) was added dropwise maintaining the temperature below 5° C. The mixture was stirred for half an hour at room temperature and heated at 79-80° C. for one hour then cooled. Water was added and the mixture allowed to stand over the weekend. The mixture was filtered and the precipitate collected and washed with water. It was dissolved in ethyl acetate and the solution washed with water, stirred with barium chloride for 2 hours to remove any residual sulfuric acid, filtered, washed with water, dried and evaporated under reduced pressure to give 3-methylsalicylic acid, m.p. 160-2° C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
Name
Quantity
19 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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